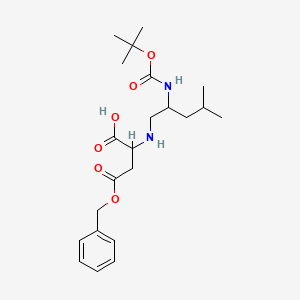
Boc-Leu-y(CH2NH)-Asp(OBzl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Leu-y(CH2NH)-Asp(OBzl)-OH is a synthetic peptide compound. It is composed of a sequence of amino acids, specifically leucine (Leu) and aspartic acid (Asp), with protective groups such as tert-butyloxycarbonyl (Boc) and benzyl (OBzl) attached to the amino and carboxyl groups, respectively. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Leu-y(CH2NH)-Asp(OBzl)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA), exposing the amino group for the next coupling step.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-throughput techniques and optimization of reaction conditions ensures the production of high-purity peptides.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Leu-y(CH2NH)-Asp(OBzl)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc and OBzl protecting groups using acidic conditions (e.g., TFA for Boc and hydrogenation for OBzl).
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or DIC.
Oxidation and Reduction: Potential oxidation of the methylene group (CH2) to form a carbonyl group or reduction to form a methylene group.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, hydrogenation for OBzl removal.
Coupling: DCC or DIC with HOBt or other additives.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products Formed
Deprotected Peptide: Removal of Boc and OBzl groups yields the free peptide.
Extended Peptide Chains: Coupling reactions extend the peptide chain with additional amino acids.
Aplicaciones Científicas De Investigación
Boc-Leu-y(CH2NH)-Asp(OBzl)-OH has various applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the production of peptide-based materials and bioconjugates.
Mecanismo De Acción
The mechanism of action of Boc-Leu-y(CH2NH)-Asp(OBzl)-OH depends on its specific application. In general, it interacts with molecular targets through peptide bonds and side-chain interactions. The protective groups (Boc and OBzl) provide stability during synthesis and can be selectively removed to expose reactive sites.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Leu-Asp(OBzl)-OH: Similar structure but lacks the methylene group (CH2NH).
Boc-Leu-Gly-Asp(OBzl)-OH: Contains glycine (Gly) instead of the methylene group.
Boc-Leu-Asp(OMe)-OH: Uses a methyl ester (OMe) instead of a benzyl ester (OBzl).
Uniqueness
Boc-Leu-y(CH2NH)-Asp(OBzl)-OH is unique due to the presence of the methylene group (CH2NH), which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in specific synthetic and research applications.
Propiedades
IUPAC Name |
2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-4-oxo-4-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-15(2)11-17(24-21(28)30-22(3,4)5)13-23-18(20(26)27)12-19(25)29-14-16-9-7-6-8-10-16/h6-10,15,17-18,23H,11-14H2,1-5H3,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVZCWDQLBTZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14784844.png)
![tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B14784854.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784865.png)
![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)
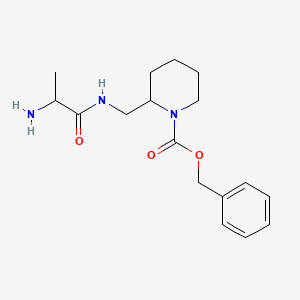
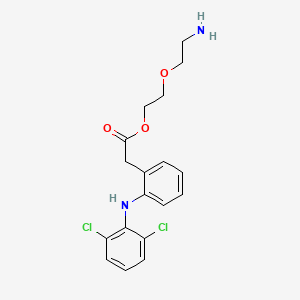
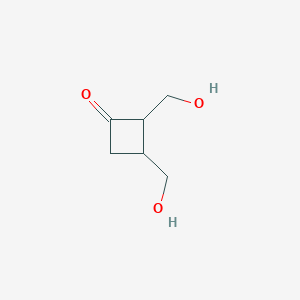
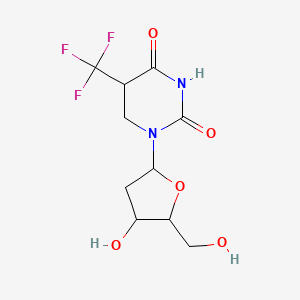
![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
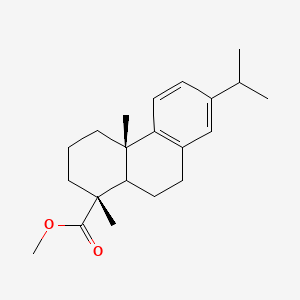
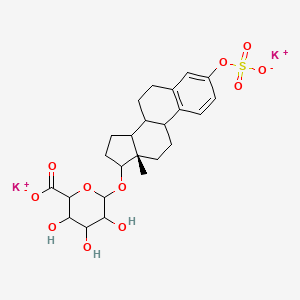
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)
